molecular formula C14H22BNO2 B1434232 (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704068-65-4

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B1434232
CAS No.: 1704068-65-4
M. Wt: 247.14 g/mol
InChI Key: LZQGFPBEYKEQOO-UHFFFAOYSA-N
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Description

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-yl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Properties

IUPAC Name

[4-[1-(4-methylpiperidin-1-yl)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(6-4-13)15(17)18/h3-6,11-12,17-18H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGFPBEYKEQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187148
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704068-65-4
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704068-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-1-(4-methylpiperidin-1-yl)ethylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize reaction conditions and improve yield. The purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Mechanism of Action

This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-yl group. Its unique structure allows it to participate effectively in the Suzuki-Miyaura cross-coupling reaction , a pivotal method for forming carbon-carbon bonds in organic synthesis. The primary mechanism involves transmetalation , where the compound facilitates the transfer of organic groups from boron to another metal, typically palladium, under specific conditions.

Organic Synthesis

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions. This application is critical for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The ability to form stable boron-carbon bonds makes it an essential tool in synthetic organic chemistry.

Development of Fluorescent Probes

The compound has been utilized in developing fluorescent probes and sensors for detecting biological molecules. Its ability to form stable complexes with various biomolecules allows for effective monitoring of biochemical processes, which is crucial in diagnostics and drug discovery .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including this compound. It exhibits activity against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis or function. This property opens avenues for its use in developing new antimicrobial agents .

Production of Advanced Materials

In industry, this compound is employed in producing advanced materials such as polymers and nanomaterials. Its capacity to form stable boron-carbon bonds enhances material properties and enables the development of novel applications in materials science .

Case Studies

Study Application Findings
Study on Fluorescent ProbesDevelopment of biosensorsDemonstrated effective detection of biomolecules using the compound as a fluorescent probe.
Antimicrobial ResearchEvaluation against bacterial strainsShowed significant antibacterial activity, suggesting potential for new antimicrobial therapies .
Organic SynthesisUse in Suzuki-Miyaura reactionsConfirmed high efficiency in forming carbon-carbon bonds, crucial for synthesizing complex organic compounds.

Mechanism of Action

The mechanism of action of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors. The compound can also participate in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile in the transmetalation step, transferring the boron-bound aryl group to the palladium catalyst .

Biological Activity

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid is an organoboron compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. The compound features a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-yl group. This unique structure allows it to participate in various biochemical processes, making it a valuable reagent in both synthetic and biological contexts.

The primary mechanism of action for this compound involves its role in the Suzuki–Miyaura coupling reaction , a pivotal method for forming carbon-carbon bonds in organic synthesis. The compound interacts with its targets through a process known as transmetalation , where it facilitates the transfer of organic groups from boron to another metal, typically palladium, under specific conditions.

1. Fluorescent Probes and Sensors

The compound has been utilized in developing fluorescent probes and sensors for detecting biological molecules. Its ability to form stable complexes with various biomolecules allows for effective monitoring of biochemical processes, which is crucial in fields such as diagnostics and drug discovery.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including derivatives like this compound. These compounds exhibit activity against various bacterial strains, potentially due to their ability to interfere with bacterial cell wall synthesis or function .

3. Anticancer Potential

Research indicates that boronic acids can play a role in cancer treatment by acting as inhibitors of proteasomes, which are crucial for regulating protein degradation within cells. This inhibition can lead to the accumulation of pro-apoptotic factors, thereby inducing cancer cell death .

Case Study 1: Fluorescent Sensor Development

A study demonstrated the synthesis of a fluorescent probe based on this compound that successfully detected glucose levels in biological samples. This probe exhibited high sensitivity and specificity, showcasing the compound's utility in real-time monitoring of glucose fluctuations, which is particularly relevant for diabetic patients .

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains revealed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell membranes and inhibit growth by interfering with metabolic pathways .

Research Findings

Study Findings Implications
Developed a fluorescent probe using the compound for glucose detectionEnhances monitoring capabilities for diabetes management
Investigated anticancer properties; showed inhibition of proteasome activityPotential use in targeted cancer therapies
Evaluated antimicrobial effects against specific bacterial strainsSupports development of new antibacterial agents

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. For example, aryl halides (e.g., 2-bromo-4-(trifluoromethyl)aniline) and boronic acid derivatives (e.g., tert-butyl-protected tetrahydropyridinyl boronic acid) are coupled under palladium catalysis . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:3 molar ratio.
  • Base : Na₂CO₃ or Cs₂CO₃ in a biphasic solvent system (e.g., toluene/water).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or HPLC (C18 column, methanol/water with 0.1% TFA) .

Q. How can the purity and structural integrity of this boronic acid be validated post-synthesis?

  • Methodological Answer : Use tandem analytical techniques:

  • LCMS : Monitor molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) .
  • HPLC : Employ a mobile phase of methanol/buffer (65:35, pH 4.6 with sodium 1-octanesulfonate) for retention time consistency .
  • NMR : Confirm the boronic acid moiety (δ 7.5–8.0 ppm for aromatic protons) and 4-methylpiperidine integration (δ 1.2–2.8 ppm) .

Q. What are the critical storage conditions to prevent boronic acid degradation?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in anhydrous DMSO or THF. Avoid prolonged exposure to moisture, which promotes hydrolysis to boroxines. Regular NMR or FTIR monitoring (B-O stretching at ~1340 cm⁻¹) ensures stability .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylpiperidine substituent influence cross-coupling reactivity?

  • Methodological Answer : The 4-methylpiperidine group introduces steric hindrance, reducing coupling efficiency with bulky electrophiles. Computational DFT studies (e.g., Gaussian 16) can model transition states to predict reactivity. Experimentally, vary coupling partners (e.g., electron-deficient aryl halides) and track yields via LCMS. Compare with analogs like 4-methoxyphenylboronic acid (less steric hindrance) .

Q. What mechanistic insights can be gained from single-molecule conductance studies of this boronic acid?

  • Methodological Answer : Use scanning tunneling microscopy (STM) break-junction techniques under applied voltages (e.g., 100–200 mV). Generate 2D conductance histograms to identify conductance peaks correlated with molecular conformations. For example, 4-(methylthio)phenyl boronic acid shows voltage-dependent conductance shifts due to oxidative coupling . Apply similar protocols to study π-π interactions between the phenyl and piperidine groups .

Q. Can this compound serve as a boron carrier in neutron capture therapy (BNCT), and how can its cellular uptake be quantified?

  • Methodological Answer : Evaluate uptake in vitro using inductively coupled plasma mass spectrometry (ICP-MS) to measure boron-10 levels in cells. Compare with α-methyl-BPA analogs, which exhibit logP values ~1.2–1.5 for blood-brain barrier penetration . For in vivo studies, use PET imaging with ¹⁸F-labeled derivatives or autoradiography with tritiated analogs .

Q. How does the compound interact with biological targets (e.g., proteases), and what computational tools can predict binding modes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., SARS-CoV-2 main protease). The boronic acid group may form reversible covalent bonds with catalytic serine residues. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for Suzuki-Miyaura reactions involving bulky boronic acids?

  • Methodological Answer : Divergences often arise from solvent polarity (e.g., THF vs. DMF) or ligand choice (e.g., SPhos vs. XPhos). Systematically test parameters:

  • Ligand screening : Use Buchwald-type ligands for sterically hindered substrates.
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) to minimize boronic acid decomposition .

Q. Why do conductance measurements vary between single-molecule and bulk electrochemical studies?

  • Methodological Answer : Single-molecule measurements (STM) capture individual molecular junctions, sensitive to orientation and electrode coupling. Bulk studies (cyclic voltammetry) average over ensemble behavior. Reconcile data by correlating STM conductance peaks with redox potentials (e.g., HOMO-LUMO gaps via DFT) .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight Calculated: 263.18 g/mol
Retention Time (HPLC) 1.31 min (SMD-TFA05)
Conductance (STM) 0.01–0.1 G₀ (voltage-dependent)
LogP (Predicted) ~2.1 (ACD/Percepta)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid
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(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid

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